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Abstract
The ECERIFERUM3 (CER3) gene, also known as WAX2, YRE, or FLP1, is a critical

component in the biosynthesis of cuticular waxes in plants, primarily in the model organism

Arabidopsis thaliana. This guide provides a comprehensive overview of the molecular

characterization of CER3, detailing its function, regulation, and the experimental methodologies

used for its study. A key player in the alkane-forming pathway of wax biosynthesis, CER3 is

essential for the production of very-long-chain alkanes, which are crucial for protecting the

plant against environmental stressors such as drought and pathogen attack. Mutations in the

CER3 gene lead to a significant reduction in cuticular wax, resulting in a characteristic glossy

green stem phenotype and altered stress responses. The expression and activity of CER3 are

tightly regulated at both the transcriptional and post-translational levels, involving histone

acetylation and protein ubiquitination. This document outlines the key molecular details of

CER3, presents quantitative data in structured tables, provides detailed experimental protocols,

and visualizes the associated biological pathways and workflows.

Gene Function and Molecular Characteristics
The CER3 gene in Arabidopsis thaliana encodes a protein that is an essential component of

the machinery for producing very-long-chain alkanes, the main constituents of cuticular wax.

The CER3 protein physically interacts with CER1 and cytochrome b5 (CYTB5) to form a

complex that is believed to catalyze the final steps of alkane biosynthesis. While its precise
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enzymatic function is still under investigation, it is hypothesized to be involved in the

conversion of very-long-chain fatty acids (VLCFAs) to alkanes.

Mutations in the CER3 gene result in a significant reduction of cuticular wax, particularly

affecting the levels of alkanes, secondary alcohols, aldehydes, and ketones.[1] This deficiency

in the protective wax layer leads to a number of physiological consequences, including

increased susceptibility to water loss and altered responses to environmental stresses.

Furthermore, cer3 mutants can exhibit defects in pollen hydration and, consequently, reduced

fertility.

Quantitative Analysis of Wax Composition in cer3
Mutants
The most direct consequence of a non-functional CER3 gene is a dramatic shift in the chemical

composition of the cuticular wax. The following table summarizes the quantitative changes

observed in the wax profile of cer3 mutant plants compared to wild-type Arabidopsis thaliana.

Wax Component
Class

Chemical
Constituent

Change in cer3
Mutant vs. Wild
Type

Reference

Alkanes n-Alkanes (C29, C31) 78-83% reduction [1]

Secondary Alcohols C29 78-83% reduction [1]

Aldehydes C28, C30 78-83% reduction [1]

Ketones C29 78-83% reduction [1]

Regulatory Pathways of CER3
The expression and activity of the CER3 gene are intricately regulated to ensure proper wax

biosynthesis in response to developmental and environmental cues. Two key regulatory

mechanisms have been identified: transcriptional regulation via histone acetylation by GCN5

and post-translational regulation through ubiquitination by the F-box protein SAGL1.

Transcriptional Regulation by GCN5
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The histone acetyltransferase GENERAL CONTROL NON-REPRESSED PROTEIN 5 (GCN5)

plays a crucial role in the positive regulation of CER3 gene expression. GCN5 directly targets

the CER3 promoter, where it mediates the acetylation of histone H3 at lysines 9 and 14

(H3K9ac and H3K14ac). This epigenetic modification leads to a more open chromatin

structure, facilitating the recruitment of the transcriptional machinery and subsequent gene

expression.[2][3] A deficiency in GCN5 results in reduced CER3 transcript levels and a

corresponding decrease in cuticular wax accumulation.[2][3] Overexpression of CER3 in a

gcn5 mutant background has been shown to rescue the wax-deficient phenotype, confirming

that CER3 is a key downstream target of GCN5 in the wax biosynthesis pathway.[2][3]
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Caption: Transcriptional activation of CER3 by GCN5.

Post-Translational Regulation by SAGL1
The stability of the CER3 protein is controlled by the F-box protein SMALL AND GLOSSY

LEAVES 1 (SAGL1).[4][5][6][7] SAGL1 is a component of an SCF (Skp1-Cullin-F-box) E3

ubiquitin ligase complex, which targets specific proteins for ubiquitination and subsequent

degradation by the 26S proteasome. Under high humidity conditions, the levels of SAGL1

increase, leading to the ubiquitination and degradation of CER3.[6] This negative feedback loop

allows the plant to modulate its cuticular wax layer in response to changes in ambient humidity,

preventing the formation of an overly thick wax layer when water is abundant.
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Caption: Post-translational degradation of CER3 by SAGL1.

Experimental Protocols
This section provides detailed methodologies for key experiments used in the molecular

characterization of the CER3 gene.
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Northern Blot Analysis of CER3 Gene Expression
This protocol is for the detection and quantification of CER3 mRNA transcripts in Arabidopsis

thaliana.

Workflow Diagram:

1. Total RNA Extraction
(e.g., from Arabidopsis leaves)

2. Denaturing Agarose
Gel Electrophoresis

3. Transfer to Nylon Membrane
(Northern Blotting)

5. Hybridization of Probe
to Membrane

4. CER3-specific Probe Labeling
(e.g., with DIG or 32P)

6. Stringency Washes

7. Detection of Signal
(e.g., Chemiluminescence or Autoradiography)

Click to download full resolution via product page

Caption: Workflow for Northern Blot Analysis of CER3.

Detailed Protocol:

RNA Extraction:
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Harvest approximately 100 mg of fresh Arabidopsis tissue (e.g., rosette leaves, stems)

and immediately freeze in liquid nitrogen.

Grind the tissue to a fine powder using a mortar and pestle.

Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-

based method, following the manufacturer's instructions.

Quantify the RNA concentration and assess its integrity using a spectrophotometer and

agarose gel electrophoresis.

Probe Design and Labeling:

Design a DNA probe specific to the CER3 coding sequence or 3' untranslated region

(UTR). The probe should be 200-500 bp in length and have a GC content of 45-55%.

Use BLAST to ensure the probe sequence is specific to CER3 and will not cross-hybridize

with other transcripts.

Synthesize the probe by PCR using Arabidopsis cDNA as a template.

Label the probe with a non-radioactive (e.g., Digoxigenin-dUTP) or radioactive (e.g., [α-

³²P]dCTP) label using a random priming labeling kit.

Gel Electrophoresis and Blotting:

Prepare a 1.2% agarose gel containing formaldehyde as a denaturant.

Denature 10-20 µg of total RNA per sample by heating at 65°C for 15 minutes in a

formaldehyde-containing loading buffer.

Separate the RNA by electrophoresis.

Transfer the RNA from the gel to a positively charged nylon membrane via capillary

transfer overnight.

UV-crosslink the RNA to the membrane.
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Hybridization and Detection:

Pre-hybridize the membrane in a hybridization buffer for at least 2 hours at 42°C.

Denature the labeled probe by boiling for 5-10 minutes and then add it to the hybridization

buffer.

Hybridize the membrane with the probe overnight at 42°C with gentle agitation.

Perform a series of stringency washes to remove non-specifically bound probe.

For non-radioactive probes, incubate the membrane with an antibody conjugate (e.g., anti-

DIG-AP) followed by a chemiluminescent substrate.

Detect the signal using a chemiluminescence imager or by exposing the membrane to X-

ray film for radioactive probes.

In Vivo Ubiquitination Assay of CER3 by SAGL1
This protocol describes a transient expression assay in Nicotiana benthamiana to demonstrate

the ubiquitination of CER3 by the E3 ligase SAGL1.[4][8][9]

Workflow Diagram:
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1. Prepare Expression Constructs
(e.g., 35S:CER3-MYC, 35S:SAGL1-FLAG)

2. Agroinfiltrate N. benthamiana leaves

3. Infiltrate with Proteasome Inhibitor (MG132)

4. Total Protein Extraction

5. Immunoprecipitation (IP)
(e.g., with anti-MYC antibody)

6. Western Blot Analysis
(Detect with anti-ubiquitin and anti-MYC antibodies)

Click to download full resolution via product page

Caption: Workflow for In Vivo Ubiquitination Assay.

Detailed Protocol:

Construct Preparation:

Clone the full-length coding sequence of CER3 into a plant expression vector with a C-

terminal MYC tag (e.g., pGWB17).

Clone the full-length coding sequence of SAGL1 into a plant expression vector with a C-

terminal FLAG tag (e.g., pGWB11).
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Transform the constructs into Agrobacterium tumefaciens (e.g., strain GV3101).

Agroinfiltration:

Grow the transformed Agrobacterium cultures to an OD₆₀₀ of 0.8.

Resuspend the bacterial cells in infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl₂, 150

µM acetosyringone).

Co-infiltrate the abaxial side of 4-6 week old N. benthamiana leaves with a mixture of the

Agrobacterium strains carrying the CER3-MYC and SAGL1-FLAG constructs. Include a

strain carrying a p19 silencing suppressor.

Proteasome Inhibition:

At 48 hours post-infiltration, infiltrate the same leaf patches with 50 µM MG132 (a 26S

proteasome inhibitor) or a mock solution.

Protein Extraction and Immunoprecipitation:

After 4-6 hours of MG132 treatment, harvest the infiltrated leaf tissue and freeze in liquid

nitrogen.

Extract total proteins in an appropriate extraction buffer containing protease and

phosphatase inhibitors.

Incubate the protein extract with anti-MYC agarose beads overnight at 4°C to

immunoprecipitate CER3-MYC.

Western Blot Analysis:

Wash the beads several times to remove non-specific binding.

Elute the immunoprecipitated proteins by boiling in SDS-PAGE loading buffer.

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated CER3.
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Strip and re-probe the membrane with an anti-MYC antibody to confirm the

immunoprecipitation of CER3-MYC.

Genetic Complementation of the cer3 Mutant
This protocol outlines the steps to introduce a wild-type copy of the CER3 gene into a cer3

mutant background to rescue the mutant phenotype.

Workflow Diagram:

1. Construct Complementation Vector
(e.g., pCER3:CER3 in a binary vector)

2. Transform Agrobacterium

3. Floral Dip Transformation of cer3 mutant

4. Select T1 Transgenic Plants
(e.g., on antibiotic/herbicide medium)

5. Analyze Phenotype of T1 and T2 Generations
(e.g., visual inspection of stem wax, wax analysis)

Click to download full resolution via product page

Caption: Workflow for Genetic Complementation.

Detailed Protocol:

Vector Construction:
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Amplify the genomic region of CER3, including its native promoter (approximately 2 kb

upstream of the start codon) and the entire coding sequence, from wild-type Arabidopsis

genomic DNA.

Clone this fragment into a binary vector suitable for Agrobacterium-mediated plant

transformation (e.g., pCAMBIA1300).

Agrobacterium Transformation:

Transform the complementation vector into Agrobacterium tumefaciens (e.g., strain

GV3101) by electroporation or heat shock.

Plant Transformation:

Grow homozygous cer3 mutant plants until they start to flower.

Perform floral dip transformation by inverting the flowering plants into a suspension of the

transformed Agrobacterium.

Selection of Transgenic Plants:

Collect the seeds (T1 generation) from the dipped plants.

Sterilize and sow the T1 seeds on a selection medium containing the appropriate antibiotic

or herbicide corresponding to the resistance gene in the binary vector.

Transfer resistant seedlings to soil and allow them to grow.

Phenotypic Analysis:

Visually inspect the stems of the T1 plants for the restoration of the glaucous (waxy)

phenotype.

Allow the T1 plants to self-pollinate and collect the T2 seeds.

Analyze the segregation of the restored phenotype in the T2 generation to identify single-

insertion lines.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12401470?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Perform cuticular wax analysis on the complemented lines to quantitatively confirm the

restoration of wax biosynthesis.

Conclusion
The CER3 gene is a cornerstone in our understanding of cuticular wax biosynthesis and its

regulation in plants. Its characterization has not only elucidated a key step in the production of

protective surface lipids but has also provided valuable insights into the complex regulatory

networks that govern plant responses to their environment. The experimental approaches

detailed in this guide provide a robust framework for the continued investigation of CER3 and

other components of the wax biosynthetic pathway. A thorough understanding of the molecular

mechanisms controlling cuticular wax formation holds significant promise for the development

of crops with enhanced drought tolerance and pathogen resistance, thereby contributing to

global food security.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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